

Application Notes and Protocols: Cisplatin-Based Combination Chemotherapy

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Compound of Interest

Compound Name: *cis-ACCP*

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These application notes provide an overview of the use of cisplatin in combination with other chemotherapeutic agents. The protocols outlined below are intended for research purposes to evaluate the efficacy and mechanisms of cisplatin-based combination therapies in preclinical models.

Introduction

Cisplatin, a platinum-based chemotherapeutic agent, is a cornerstone of treatment for a variety of solid tumors, including ovarian, testicular, bladder, and lung cancers. Its primary mechanism of action involves the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2] To enhance its therapeutic efficacy and overcome mechanisms of resistance, cisplatin is frequently administered in combination with other cytotoxic drugs.[3] This document details common cisplatin combination regimens, summarizes relevant clinical and preclinical data, and provides protocols for key experimental assays.

Common Cisplatin Combination Regimens

Cisplatin is often combined with taxanes (e.g., paclitaxel), anthracyclines (e.g., doxorubicin/Adriamycin), and alkylating agents (e.g., cyclophosphamide). The choice of combination therapy depends on the cancer type and treatment setting.

Data Presentation: Efficacy of Cisplatin Combination Therapies

The following tables summarize quantitative data from clinical trials evaluating cisplatin-based combination therapies in different cancer types.

Table 1: Paclitaxel and Cisplatin (PC) Combination Therapy

Cancer Type	Treatment Regimen	Number of Patients	Objective Response Rate (ORR)	Median Overall Survival (OS)	Citation
Advanced Gastric Cancer	Paclitaxel 175 mg/m ² + Cisplatin 70 mg/m ² every 3 weeks	37	26.5%	8.9 months	[3]
Advanced NSCLC	Paclitaxel 175 mg/m ² + Cisplatin 80 mg/m ² every 3 weeks	414	26%	8.1 months	[4]
Advanced NSCLC	Weekly Paclitaxel (starting at 40 mg/m ²) + Cisplatin 80 mg/m ² every 4 weeks	38	62.1%	13.7 months	[2]
Recurrent/Advanced Cervical Cancer	Paclitaxel + Cisplatin	47	46% (12% CR, 34% PR)	10 months	[5]

NSCLC: Non-Small Cell Lung Cancer; CR: Complete Response; PR: Partial Response

Table 2: Cyclophosphamide, Adriamycin (Doxorubicin), and Cisplatin (CAP) Combination Therapy

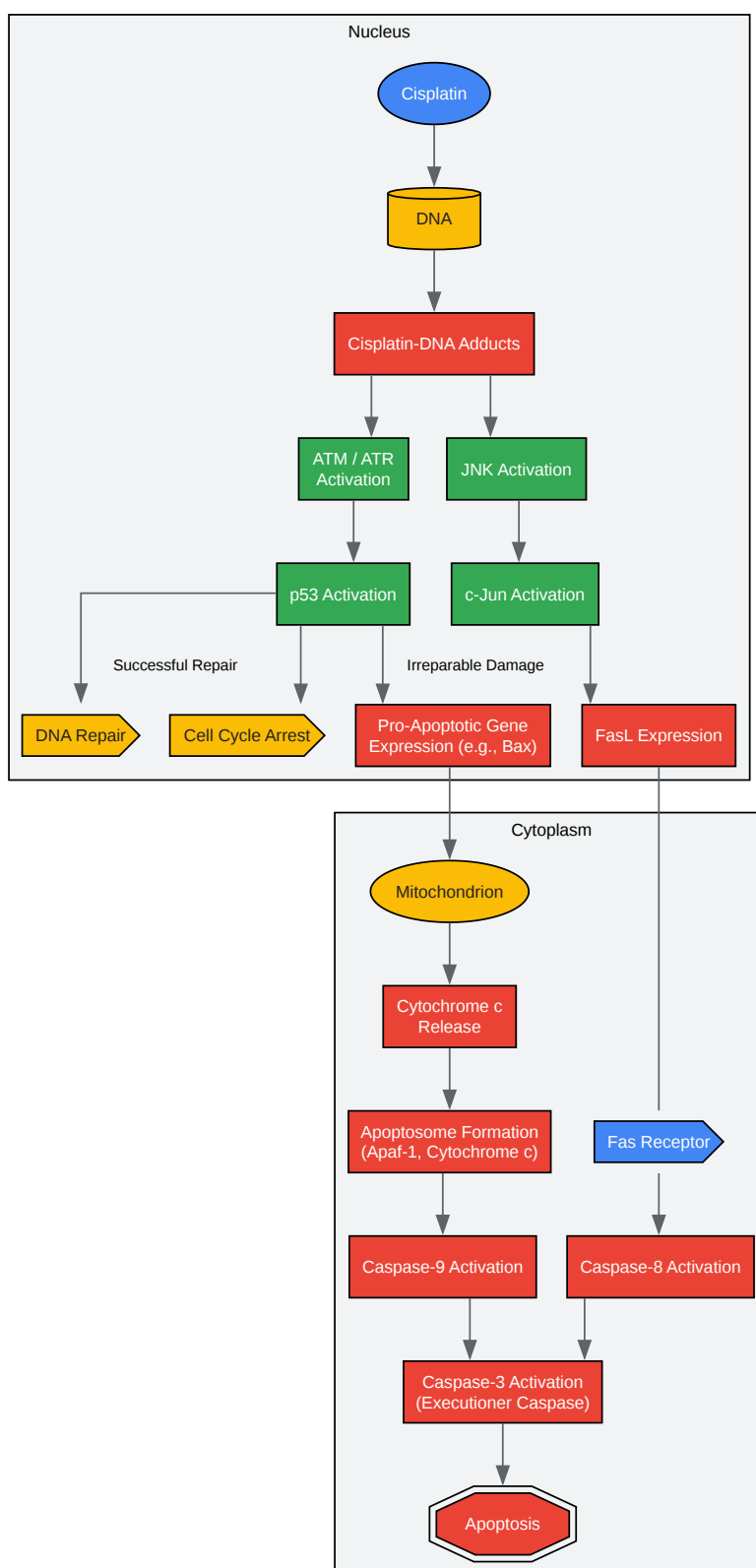
Cancer Type	Treatment Regimen	Comparison Regimen	Number of Patients	Median Progression-Free Interval	Median Survival	Citation
Advanced Ovarian Cancer	Cyclophosphamide, Adriamycin, Cisplatin (CAP)	Cyclophosphamide, Adriamycin, Vincristine (CAV)	83 (41 in CAP arm)	14 months (CAP) vs. 10 months (CAV)	24 months (CAP) vs. 15 months (CAV)	[6]

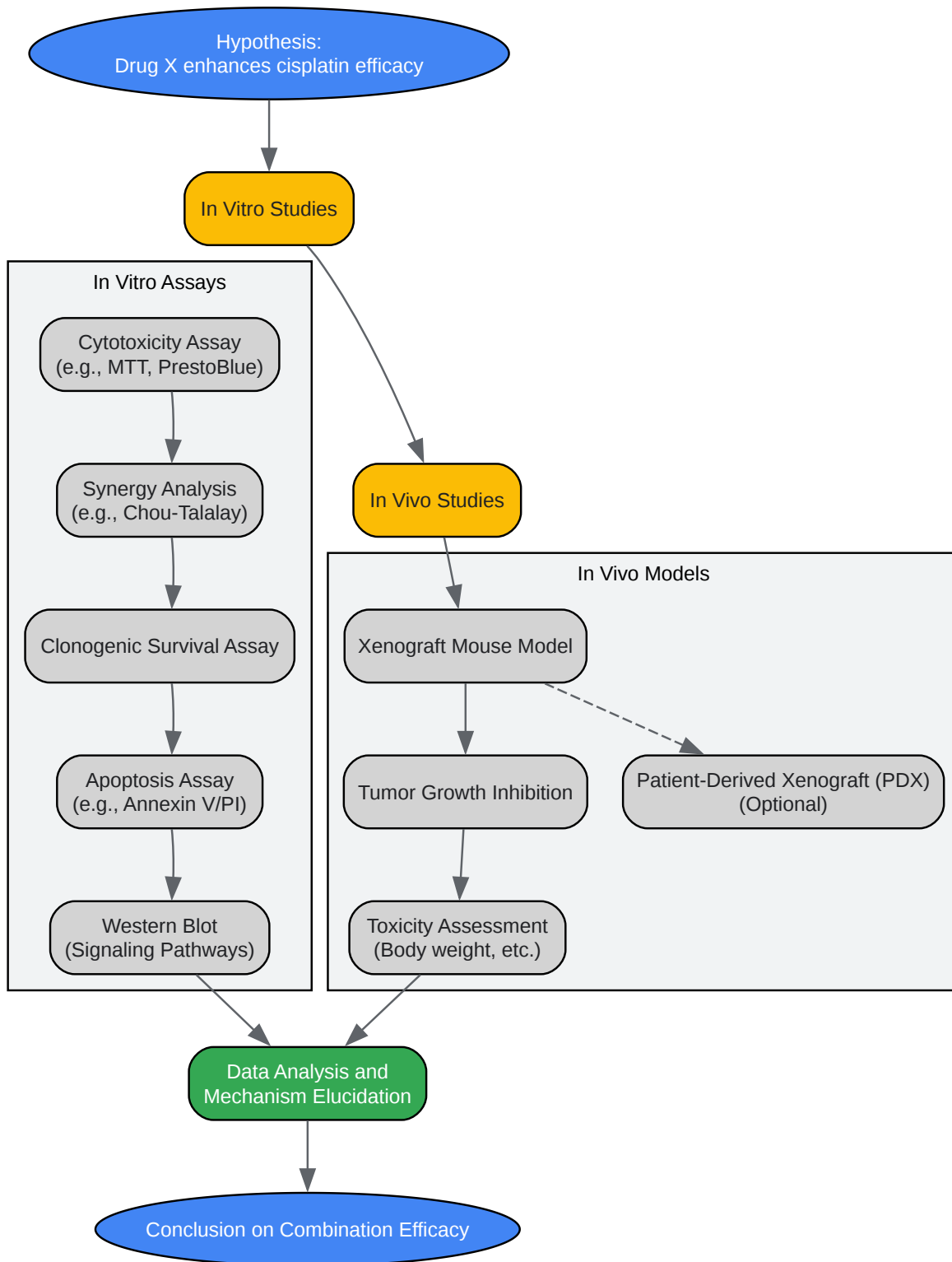
Signaling Pathways in Cisplatin Combination Therapy

Cisplatin-induced DNA damage triggers a complex network of signaling pathways that determine the cell's fate. The two primary pathways leading to apoptosis are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Combination therapies can modulate these pathways to enhance cancer cell killing.

DNA Damage Response (DDR) and Apoptosis Induction

Cisplatin forms adducts with DNA, leading to the activation of the DNA Damage Response (DDR) pathway.[7][8] This involves the activation of sensor kinases like ATM and ATR, which in turn phosphorylate a cascade of downstream proteins, including p53.[9] Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis.[7] The JNK/c-Jun pathway can also be activated by cisplatin-induced DNA damage, leading to the expression of pro-apoptotic genes.





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